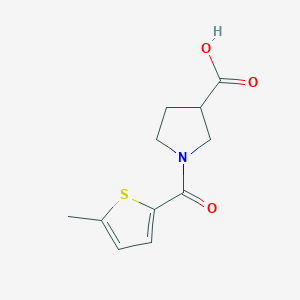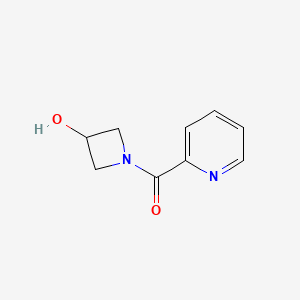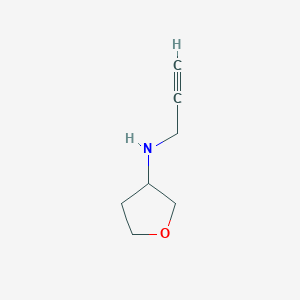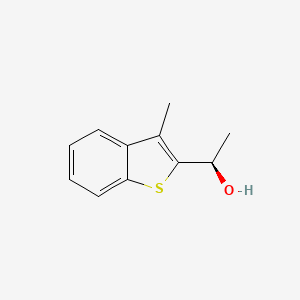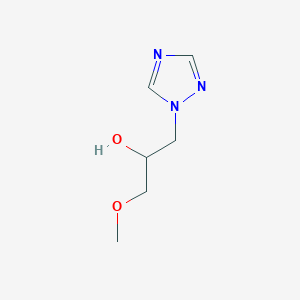
1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Overview
Description
“1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known to be important active pharmaceutical scaffolds, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones .Molecular Structure Analysis
The molecular structure of “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” and its derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The synthesis of “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” involves the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .Scientific Research Applications
Drug Discovery
Triazoles, including the 1,2,4-triazole moiety found in the compound , are known for their significant role in medicinal chemistry. They are often used in the design and synthesis of new drugs due to their pharmacological properties. For instance, triazole derivatives have been studied for their potential as anticancer agents .
Organic Synthesis
The triazole ring is a versatile scaffold in organic synthesis. It can serve as a building block for various synthetic pathways, leading to a wide range of chemical compounds with potential applications in different fields .
Polymer Chemistry
Triazoles can be incorporated into polymers to enhance their properties. For example, they can be used to create polymers with better thermal stability or specific functionalities that are useful in materials science .
Supramolecular Chemistry
The unique structure of triazoles allows them to engage in non-covalent interactions, making them useful in the field of supramolecular chemistry. They can be used to construct complex molecular assemblies that have potential applications in nanotechnology .
Bioconjugation and Chemical Biology
Triazole rings can act as linkers in bioconjugation processes. They are used to attach various functional groups to biomolecules, which is crucial for studying biological processes and developing therapeutic agents .
Fluorescent Imaging
Some triazole derivatives exhibit fluorescent properties, making them useful for imaging applications. They can be used as probes or markers in biological research to visualize cellular processes .
Safety And Hazards
Future Directions
The future directions for “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” and its derivatives could involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-11-3-6(10)2-9-5-7-4-8-9/h4-6,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTJWIRARMEXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=NC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



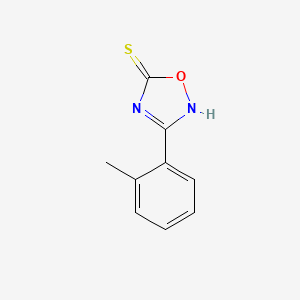
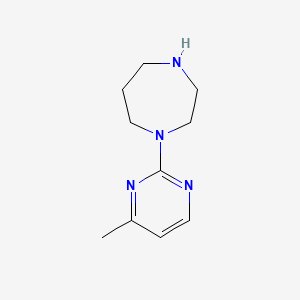
![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)




